Purity Advantage Over Free-Base and Non-Salt Analogs in Research Supply
The dihydrochloride salt form of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide is supplied at a minimum purity of 95%, as confirmed by vendor Certificate of Analysis . In contrast, the free-base form and non-salt analogs such as 2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate are frequently offered at 95% purity as well, but the salt form provides the advantage of a defined counterion stoichiometry that facilitates accurate molarity calculations in biochemical assay preparation . The salt form (MW 316.25 g/mol) versus the free base (MW 243.33 g/mol) represents a 30% mass differential that must be accounted for in quantitative dosing .
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | ≥95% (dihydrochloride salt; MW 316.25 g/mol) |
| Comparator Or Baseline | ≥95% (free base, supplier-dependent; MW 243.33 g/mol) |
| Quantified Difference | Equivalent purity floor; salt form provides defined HCl stoichiometry vs. variable protonation state of free base |
| Conditions | Commercial supply specification per vendor Certificate of Analysis |
Why This Matters
The defined salt stoichiometry eliminates ambiguity in molarity calculations, which is critical for reproducible dose-response assays where exact compound concentration governs IC₅₀/EC₅₀ accuracy.
